PROTAC BET degrader-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

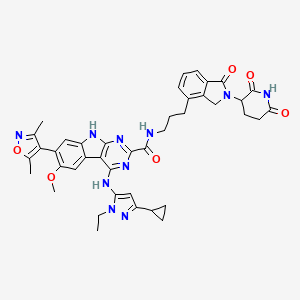

PROTAC BET degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade bromodomain and extra-terminal (BET) proteins. BET proteins are involved in regulating gene expression and are implicated in various diseases, including cancer. This compound achieves its function by recruiting an E3 ubiquitin ligase to the target BET protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Applications De Recherche Scientifique

PROTAC BET degrader-2 has a wide range of scientific research applications, including:

Cancer Therapy: It is used to selectively degrade BET proteins, which are implicated in various cancers, leading to the inhibition of cancer cell growth and tumor regression

Epigenetic Research: By targeting BET proteins, this compound helps in studying the role of these proteins in gene expression and epigenetic regulation.

Drug Development: It serves as a model compound for developing new PROTACs targeting other disease-related proteins

Mécanisme D'action

PROTAC BET degrader-2 exerts its effects through a catalytic-type mechanism. It forms a ternary complex with the target BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome. This event-driven mechanism allows for the selective and efficient degradation of the target protein .

Orientations Futures

Molecular docking and virtual screening have emerged as an efficient strategy in drug discovery for identifying compounds from a large database of chemical structures . For PROTACs, molecular docking accurately simulates the protein-PROTAC-E3 ternary complex, thus greatly accelerating structure-activity-relationship analysis, and improving ligand affinity and selectivity . This could be a potential future direction for the development of PROTAC BET degrader-2.

Analyse Biochimique

Biochemical Properties

PROTAC BET Degrader-2 is a potent degrader of BET proteins, with an IC50 value of 9.6 nM in cell growth inhibition in the RS4;11 cells . It works by connecting ligands for Cereblon, an E3 ubiquitin ligase, and BET, the target protein . This forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

In cellular contexts, this compound has shown to inhibit cell growth in RS4;11 cells, a human B-cell leukemia cell line . It achieves this by degrading BET proteins, which are known to play crucial roles in cell proliferation and survival . The degradation of these proteins can lead to cell growth inhibition and even tumor regression .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with the target protein (BET) and an E3 ubiquitin ligase (Cereblon) . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process is cyclic and catalytic, allowing for the degradation of multiple target protein molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in the RS4;11 leukemia cell line . This suggests that the compound is stable and effective over time, with the potential for long-term effects on cellular function.

Metabolic Pathways

The compound forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Transport and Distribution

Protacs are designed to be cell-permeable, allowing them to enter cells and induce the degradation of target proteins .

Subcellular Localization

The effectiveness of PROTACs can be influenced by the subcellular localization of the target protein

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

PROTAC BET degrader-2 is synthesized by connecting ligands for Cereblon and BET proteins via a linker. The synthesis involves multiple steps, including the preparation of the individual ligands and the linker, followed by their conjugation to form the final PROTAC molecule. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide (DMSO), and may require specific temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques, such as high-performance liquid chromatography (HPLC), are used for purification. The final product is typically stored under nitrogen at -20°C to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions

PROTAC BET degrader-2 undergoes various chemical reactions, including:

Ubiquitination: The primary reaction where the PROTAC recruits an E3 ubiquitin ligase to the target BET protein, leading to its ubiquitination.

Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome

Common Reagents and Conditions

Reagents: Common reagents include the ligands for Cereblon and BET proteins, organic solvents like DMSO, and catalysts to facilitate the conjugation reactions.

Conditions: Optimal conditions include controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent degradation of sensitive intermediates

Major Products

The major product of these reactions is the degraded BET protein, which is broken down into smaller peptides and amino acids by the proteasome .

Comparaison Avec Des Composés Similaires

Similar Compounds

ARV-825: Another PROTAC targeting BET proteins, but with different ligands and linker structure.

dBET1: A PROTAC that also targets BET proteins but utilizes a different E3 ligase.

Uniqueness

PROTAC BET degrader-2 is unique due to its high potency and selectivity for BET proteins, with an IC50 value of 9.6 nM in cell growth inhibition assays. It has shown significant efficacy in achieving tumor regression in preclinical models .

Propriétés

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCUEUQTTCOYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42N10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2804673.png)

![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)

![Ethyl 2-[[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2804676.png)

![4-isopropyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2804678.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)

![3-Benzyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2804688.png)

![N-[4-(imidazo[1,2-a]pyridin-2-ylmethylsulfamoyl)phenyl]acetamide](/img/structure/B2804689.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2804691.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)

![Methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2804693.png)

![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)

![N-{2-[5-(2-hydroxyphenyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)